molecular formula C3H6Cl4Ge B099718 3-Chloropropyltrichlorogermane CAS No. 19268-40-7

3-Chloropropyltrichlorogermane

Cat. No.: B099718
CAS No.: 19268-40-7
M. Wt: 256.5 g/mol
InChI Key: BKFMCKNZBNFKKU-UHFFFAOYSA-N
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Description

3-Chloropropyltrichlorogermane is an organogermanium compound with the molecular formula C₃H₆Cl₄Ge. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and materials science. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Scientific Research Applications

3-Chloropropyltrichlorogermane finds applications in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices.

Safety and Hazards

3-Chloropropyltrichlorogermane is a combustible liquid that can produce irritating fumes of hydrogen chloride and organic acid vapors .

Mechanism of Action

Target of Action

Organochlorogermanes, a class of compounds to which 3-chloropropyltrichlorogermane belongs, are known to react with water to form hydrochloric acid . This suggests that the compound may interact with water molecules in the body, leading to the production of hydrochloric acid.

Mode of Action

Based on its chemical properties, it can be inferred that the compound interacts with water molecules in the body to produce hydrochloric acid . This reaction could potentially lead to changes in the pH levels of the local environment, affecting various biochemical processes.

Pharmacokinetics

Given its reactivity with water, it is likely that the compound is rapidly metabolized in the body, leading to the production of hydrochloric acid . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The primary result of this compound’s action is the production of hydrochloric acid, which could potentially lead to local changes in pH . This could have various molecular and cellular effects, depending on the specific context and environment.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the presence of water is crucial for the compound’s reaction to produce hydrochloric acid . Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and the presence of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropyltrichlorogermane can be synthesized through the reaction of trichlorogermane with allyl chloride in the presence of a platinum-containing catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{GeCl}_3 + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{GeCl}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropyltrichlorogermane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form organogermanium hydrides.

    Oxidation Reactions: Oxidation can lead to the formation of germanium oxides or other higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride are typical reducing agents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products:

    Substitution: Formation of various organogermanium compounds.

    Reduction: Production of germanium hydrides.

    Oxidation: Generation of germanium oxides.

Comparison with Similar Compounds

    3-Chloropropyltrichlorosilane: Similar in structure but contains silicon instead of germanium.

    3-Chloropropyltrimethoxysilane: Contains methoxy groups instead of chlorine atoms.

    3-Chloropropyltriethoxysilane: Contains ethoxy groups instead of chlorine atoms.

Uniqueness: 3-Chloropropyltrichlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon analogs. Germanium-containing compounds often exhibit different reactivity patterns and can form more stable complexes with certain substrates, making them valuable in specific applications where silicon compounds may not be as effective.

Properties

IUPAC Name

trichloro(3-chloropropyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl4Ge/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFMCKNZBNFKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl4Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531922
Record name Trichloro(3-chloropropyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19268-40-7
Record name Trichloro(3-chloropropyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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